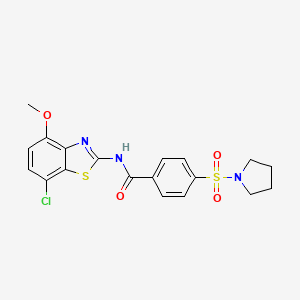

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Description

The compound N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with chloro and methoxy groups at positions 7 and 4, respectively. The benzamide moiety is further functionalized with a pyrrolidine sulfonyl group. Crystallographic analysis using programs like SHELXL (a component of the SHELX system) would be critical for determining its three-dimensional conformation and intermolecular interactions.

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S2/c1-27-15-9-8-14(20)17-16(15)21-19(28-17)22-18(24)12-4-6-13(7-5-12)29(25,26)23-10-2-3-11-23/h4-9H,2-3,10-11H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCWILSIDGLAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxy group: This step may involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the pyrrolidine sulfonyl group: This can be done through sulfonylation reactions using reagents such as sulfonyl chlorides.

Formation of the benzamide linkage: This step involves the coupling of the benzo[d]thiazole derivative with an amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize this compound, comparisons with structurally related benzothiazole and sulfonamide derivatives are essential. Below is a data table highlighting key analogues and their properties:

Key Findings:

Benzothiazole vs. Quinazoline Cores :

- Benzothiazole derivatives (e.g., the target compound) often exhibit planar aromatic systems conducive to π-π stacking in enzyme active sites. In contrast, quinazoline-based compounds (e.g., 7-chloro-6-methoxyquinazolin-4-amine) display enhanced solubility due to additional nitrogen atoms, improving bioavailability.

Sulfonamide Functionalization :

- The pyrrolidine sulfonyl group in the target compound may enhance binding to hydrophobic pockets compared to piperidine sulfonyl analogues, as observed in PPAR-γ agonists. However, steric hindrance from the pyrrolidine ring could limit target engagement in some cases.

Chloro and Methoxy Substituents :

- The 7-chloro-4-methoxy configuration in the target compound mirrors substituent patterns in kinase inhibitors (e.g., JAK2/STAT3), where chloro groups improve electrophilic interactions and methoxy groups stabilize hydrogen bonding.

Limitations in Current Evidence

The provided evidence primarily details the SHELX system for crystallographic refinement, which is instrumental in resolving the target compound’s structure. However, pharmacological or biochemical data for this specific molecule and its analogues are absent in the cited material.

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C19H16ClN5O2S

- Molecular Weight : 413.9 g/mol

- Purity : Typically 95%.

The compound exhibits several biological activities primarily attributed to its structural features, including the benzothiazole and sulfonamide moieties. These functional groups are known for their roles in enzyme inhibition and antimicrobial activities.

Antibacterial Activity

Research has shown that derivatives containing benzothiazole structures often display antibacterial properties. For instance, similar compounds have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis while showing weaker effects against others . The mechanism involves the inhibition of bacterial enzymes, which is crucial for their survival.

Enzyme Inhibition

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has been studied for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Compounds with similar structures have shown significant inhibition of AChE, which is vital for neurotransmission and has implications in treating Alzheimer's disease .

- Urease : The compound also exhibits strong inhibitory activity against urease, an enzyme involved in the metabolism of urea in bacteria, thereby providing a potential pathway for treating infections associated with urease-producing organisms .

Study on Antimicrobial Activity

In a study evaluating various benzothiazole derivatives, compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide were tested against multiple bacterial strains. The results indicated:

| Compound | Activity Against S. typhi | Activity Against B. subtilis | Other Strains |

|---|---|---|---|

| Compound A | Moderate | Strong | Weak |

| Compound B | Strong | Moderate | Moderate |

| Target Compound | Moderate | Strong | Weak |

This table illustrates the comparative effectiveness of similar compounds, highlighting the potential of the target compound in antibacterial applications .

Enzyme Inhibition Studies

A detailed investigation into enzyme inhibition revealed that compounds with the pyrrolidine sulfonamide structure significantly inhibited AChE and urease:

These findings suggest that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide could be a candidate for further development as an enzyme inhibitor.

Q & A

Q. Methodological approach :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., chloro, methoxy) via ¹H/¹³C NMR. For example, the methoxy group typically appears as a singlet at ~3.8 ppm in ¹H NMR .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~464) .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm⁻¹) .

- Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N, S, Cl) .

What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in DMSO or DMF due to hydrophobic benzothiazole and polar sulfonamide groups. Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) .

- Stability :

- Thermal : Stable up to 150°C (TGA data).

- Hydrolytic : Susceptible to acidic/basic hydrolysis of the sulfonamide group; use neutral buffers for biological assays .

Advanced Research Questions

How can computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase IX, a common sulfonamide target). Focus on the sulfonamide’s sulfonyl group for hydrogen bonding .

- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .

- SAR analysis : Compare with analogs (e.g., replacing pyrrolidine with piperidine) to identify critical substituents for activity .

How do reaction parameters influence yield and selectivity in multi-step syntheses?

Q. Experimental design :

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio). Example: A 2³ factorial design for reflux time (8–24 hrs), solvent (DCM vs. THF), and catalyst (DMAP vs. none) .

- Case study : Increasing temperature from 25°C to 60°C improved coupling efficiency by 30% but risked sulfonamide decomposition .

What analytical techniques resolve contradictions in biological activity data?

- Metabolite profiling : Use LC-MS/MS to identify degradation products in cell assays (e.g., hydrolysis of the benzothiazole ring) .

- Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to rule out non-specific interactions .

- Statistical validation : Apply ANOVA to compare IC₅₀ values across multiple assay replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.